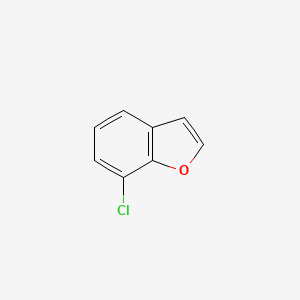

7-Chlorobenzofuran

説明

Significance of Benzofuran (B130515) Scaffolds in Organic and Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, represents a "privileged scaffold" in medicinal chemistry. taylorandfrancis.com This designation stems from its core structure being present in a multitude of natural and synthetic compounds that exhibit a wide array of potent biological activities. acs.orgrsc.orgrsc.orgrsc.org The benzofuran nucleus is a key structural component in various pharmaceuticals, demonstrating its versatility and importance in drug discovery and development. taylorandfrancis.comacs.orgrsc.org

The significance of the benzofuran scaffold is highlighted by its presence in numerous natural products with established pharmacological applications. rsc.orgrsc.orgnih.gov For instance, compounds like psoralen (B192213) and angelicin (B190584) are used in treating skin diseases. rsc.org Synthetic benzofuran derivatives are also of great importance, with examples like the antiarrhythmic drug amiodarone (B1667116) showcasing the therapeutic potential of this structural motif. rsc.org

Researchers in medicinal chemistry are particularly intrigued by benzofuran derivatives for their efficacy against a wide range of disease-causing agents, including bacteria, viruses, and tumors. acs.org The broad spectrum of pharmacological activities associated with benzofurans includes anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties. taylorandfrancis.comrsc.orgresearchgate.net This has spurred continuous efforts to devise novel and efficient synthetic methods to assemble the benzofuran nucleus, aiming to create new therapeutic agents. acs.orgrsc.org The inherent bioactivity of the scaffold makes it a focal point for developing new drugs to address various health challenges, including cancer and microbial infections. taylorandfrancis.comrsc.org

Contextualizing Halogenated Benzofurans within Heterocyclic Compound Research

The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. In the context of benzofuran research, halogenation has proven to be a particularly effective approach for enhancing therapeutic potential. nih.gov The strategic placement of halogens like chlorine, bromine, or fluorine on the benzofuran ring can lead to a significant increase in the anticancer and antimicrobial activities of the resulting derivatives. rsc.orgnih.govmdpi.com

This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen atom and a nucleophilic site on another molecule, thereby improving binding affinity to biological targets. nih.gov The electronic nature and position of the halogen substituent on the benzofuran skeleton can greatly influence the drug-like properties of the molecule. taylorandfrancis.commdpi.com

Halogen-substituted benzofurans are also critical intermediates in synthetic organic chemistry. researchgate.net They serve as versatile building blocks for creating more complex molecular architectures through reactions like transition-metal-catalyzed cross-coupling, which allows for the introduction of various functional groups. researchgate.netnih.gov Consequently, the development of regioselective methods for synthesizing halogenated benzofurans is a crucial area of research. researchgate.net The compound 7-Chlorobenzofuran is an exemplar of this class, embodying the potential for both direct biological application and further synthetic elaboration.

Research Imperatives for In-depth Investigation of this compound Systems

The specific substitution pattern of this compound, combining the privileged benzofuran core with a chlorine atom at the 7-position, makes it a compound of significant research interest. The imperatives for its detailed investigation are driven by its role as a key starting material for the synthesis of novel, biologically active molecules.

Research has demonstrated the utility of this compound as a precursor in the creation of more complex derivatives with potential therapeutic applications. For example, it has been used to synthesize new classes of functionalized benzofurans designed to act as antibacterial agents. cuestionesdefisioterapia.comcuestionesdefisioterapia.com In one such study, (this compound-3-yl)hydrazine, derived from this compound, was reacted with various aldehydes to produce a library of compounds, some of which showed potent antibacterial activity. cuestionesdefisioterapia.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 24410-55-7 | nih.govpharmaffiliates.com |

| Molecular Formula | C₈H₅ClO | nih.gov |

| Molecular Weight | 152.58 g/mol | nih.gov |

| IUPAC Name | 7-chloro-1-benzofuran | nih.gov |

| Boiling Point | 214-216 ºC | |

| Flash Point | 80.5 ± 19.8 ºC | |

| Density | 1.289 ± 0.06 g/cm³ | |

| Solubility | Practically insoluble (0.073 g/L at 25 ºC) |

Structure

3D Structure

特性

IUPAC Name |

7-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROWSPBDKGWJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947287 | |

| Record name | 7-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24410-55-7 | |

| Record name | Benzofuran, 7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of 7 Chlorobenzofuran Formation and Chemical Transformations

Proposed Reaction Mechanisms for Benzofuran (B130515) Ring Closure

The formation of the benzofuran ring system can be achieved through various synthetic strategies. While methods specifically targeting 7-chlorobenzofuran are specialized, the general mechanisms for benzofuran ring closure are applicable. These often involve the formation of a key C-O bond between a phenolic oxygen and an adjacent side chain, followed by cyclization.

Key approaches include:

Palladium-Catalyzed Reactions: Transition metal catalysis, particularly with palladium, is a powerful tool for constructing the benzofuran core. mdpi.comacs.org One common pathway involves the Sonogashira cross-coupling of a terminal alkyne with an ortho-halophenol, followed by an intramolecular cyclization (heteroannulation). researchgate.netbeilstein-journals.org For the synthesis of a 7-chloro derivative, a 2,6-disubstituted phenol (B47542), such as 2-iodo-6-chlorophenol, would serve as a suitable starting material. The mechanism proceeds via oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by coupling with the alkyne. The resulting intermediate then undergoes an intramolecular 5-exo-dig cyclization, where the phenolic oxygen attacks the alkyne, to form the benzofuran ring. acs.orgbeilstein-journals.org

Wittig Reaction: The Wittig reaction provides a route to substituted benzofurans, typically starting from benzofuran-3(2H)-ones or benzofuran-2(3H)-ones. publish.csiro.aupublish.csiro.au The reaction of a benzofuranone with a resonance-stabilized phosphorane at elevated temperatures yields an initial 3-methylene-2,3-dihydrobenzofuran (B12527950) product. publish.csiro.aupublish.csiro.au This intermediate can then undergo a facile thermal, acid-, or base-catalyzed rearrangement to furnish the aromatic benzofuran. publish.csiro.aupublish.csiro.au An intramolecular Wittig reaction, using an ortho-hydroxybenzyltriphosphonium salt and an acyl chloride, can also be employed to construct the benzofuran moiety. sciforum.net

Perkin Rearrangement: The Perkin rearrangement involves the ring contraction of a 3-halocoumarin in the presence of a base to yield a benzofuran-2-carboxylic acid. nih.govwikipedia.org The mechanism is believed to start with a base-catalyzed hydrolytic cleavage of the coumarin's lactone ring, forming the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. nih.govresearchgate.net This is followed by an intramolecular nucleophilic attack by the phenoxide ion onto the vinyl halide, displacing the halide and forming the furan (B31954) ring. nih.gov To obtain a 7-chloro-substituted benzofuran via this route, one would start with a coumarin (B35378) bearing a chlorine atom at the corresponding position (e.g., 8-chloro-3-halocoumarin).

A summary of catalyst systems for related benzofuran syntheses is provided below.

| Catalyst System | Starting Materials | Reaction Type | Ref. |

| Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling / Intramolecular Cyclization | acs.orgresearchgate.net |

| Pd Nanoparticles / PPh₃ | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling / Intramolecular Cyclization | organic-chemistry.org |

| Cs₂CO₃ | 2-ynylphenols | Base-Catalyzed Intramolecular Cyclization | rsc.org |

| AlCl₃ | 2-Fluorobenzofurans, Arenes | Friedel-Crafts type C-H/C-F coupling | rsc.org |

Quantum Chemical Investigations of Chlorobenzofuran Formation Pathways

Quantum chemical calculations provide deep mechanistic insight into reaction pathways, transition states, and the thermodynamics of formation for complex molecules like chlorobenzofurans. Such studies are particularly valuable for elucidating high-energy processes like thermal decomposition and radical reactions that are difficult to study experimentally.

The formation of chlorobenzofurans can occur as a byproduct of the thermal decomposition of chlorinated hydrocarbons. Quantum chemical studies have explored the formation of chlorobenzofuran from precursors like 1,3-dichloropropene. researchgate.net These investigations map out potential energy surfaces for various reaction pathways. A proposed mechanism starting from 1-chloro-4-(2-chloroethenyl)benzene involves the initial abstraction of the vinylic chlorine atom to form a radical species. researchgate.net This step is considered favorable as the vinylic C-Cl bond is weaker than other C-H or C-Cl bonds in the molecule. researchgate.net The subsequent steps involve reaction with an oxygen source, followed by cyclization and aromatization to yield the final chlorobenzofuran product. researchgate.net

Radical recombination is a key step in the formation of complex aromatic compounds in high-temperature environments. Computational models using methods like G3MP2B3 have been employed to study the recombination of chlorophenyl and chloroethenyl radicals. researchgate.net This recombination is a barrierless process that forms a chloro-(2-chloroethenyl)benzene intermediate. researchgate.net The subsequent radical-driven mechanism involves chlorine abstraction from the vinyl group, addition of an oxygen atom (from O₂), intramolecular radical addition to the aromatic ring, and subsequent elimination steps to form the stable chlorobenzofuran. researchgate.net

The Gibbs free energies (ΔG) for the initial radical recombination and a subsequent key abstraction step have been calculated, highlighting the thermodynamic feasibility of these pathways.

| Reaction Step | Reactants | Product | ΔG (kJ/mol) at 298.15 K | ΔG‡ (kJ/mol) at 298.15 K | Ref. |

| Recombination | Chlorophenyl radical + Chloroethenyl radical | Chloro-[2-chloroethenyl]benzene | -446.4 | Barrierless | researchgate.net |

| Cl Abstraction | Chloro-[2-chloroethenyl]benzene + Cl radical | Chloro-[2-chloroethenyl]benzene radical + Cl₂ | -77.0 | 77.0 | researchgate.net |

Computational Modeling of Radical Recombination Processes

Intramolecular Cyclization and Rearrangement Mechanistic Insights

Intramolecular reactions are highly efficient for constructing cyclic systems like benzofurans, as the reacting partners are tethered together, which is entropically favorable.

A prominent example is the palladium-catalyzed heteroannulation of o-alkynylphenols. mdpi.comacs.org This reaction can be performed in a one-pot fashion, starting with an o-halophenol (e.g., 2-iodo-6-chlorophenol) and a terminal alkyne, which first undergo a Sonogashira coupling. acs.org The resulting o-alkynylphenol intermediate is then subjected to conditions that promote intramolecular cyclization. This cyclization is typically a 5-exo-dig process, where the phenolic oxygen attacks the proximal carbon of the alkyne triple bond. acs.org This step can be catalyzed by the palladium catalyst itself or by other additives like copper salts or a base. mdpi.comacs.org

Transition-metal-free approaches have also been developed. For instance, the base-catalyzed intramolecular cyclization of 2-ynylphenols using a base like cesium carbonate (Cs₂CO₃) provides an efficient route to 2-substituted benzofurans under mild conditions. rsc.org The mechanism involves the deprotonation of the phenol to form a phenoxide, which then acts as the intramolecular nucleophile to attack the alkyne and effect ring closure. rsc.org

Rearrangement reactions also provide a synthetic entry to the benzofuran core. As discussed previously, the Perkin rearrangement transforms 3-halocoumarins into benzofuran-2-carboxylic acids. nih.govresearchgate.net The mechanism involves a sequence of ring-opening of the lactone, followed by an intramolecular nucleophilic substitution where the phenoxide displaces the vinyl halide. nih.govresearchgate.net This coumarin-benzofuran ring contraction is a classic example of a rearrangement leading to the formation of this important heterocycle.

Computational Chemistry Applications in 7 Chlorobenzofuran Research

Molecular Docking Studies of 7-Chlorobenzofuran Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's biological activity. researchgate.net For this compound derivatives, docking studies have been instrumental in evaluating their potential as therapeutic agents, particularly in cancer research.

In one study, a series of ten novel benzofuran (B130515) derivatives synthesized from (this compound-3-yl)hydrazine were subjected to in-silico molecular docking to assess their anticancer potential. jazindia.com The study utilized various software tools, including AutoDock Vina, to calculate the binding affinity of these compounds to specific anticancer targets. jazindia.com The results were expressed as binding energy, with lower negative values indicating stronger, more favorable interactions. All the synthesized derivatives exhibited promising binding energies, ranging from -6.9 to -10.4 kcal/mol, suggesting they could be important pharmacophores for developing new anticancer drugs. jazindia.com

Table 1: Binding Energies of Novel this compound Derivatives This table is interactive. Click on headers to explore the data.

| Compound ID | Derivative Structure | Binding Energy (kcal/mol) |

|---|---|---|

| M5a | from (this compound-3-yl)hydrazine | -6.9 to -10.4 |

| M5b | from (this compound-3-yl)hydrazine | -6.9 to -10.4 |

| M5c | from (this compound-3-yl)hydrazine | -6.9 to -10.4 |

| M5d | from (this compound-3-yl)hydrazine | -6.9 to -10.4 |

| M5e | from (this compound-3-yl)hydrazine | -6.9 to -10.4 |

| M5f | from (this compound-3-yl)hydrazine | -6.9 to -10.4 |

| M5g | from (this compound-3-yl)hydrazine | -6.9 to -10.4 |

| M5h | from (this compound-3-yl)hydrazine | -6.9 to -10.4 |

| M5i | from (this compound-3-yl)hydrazine | -6.9 to -10.4 |

| M5j | from (this compound-3-yl)hydrazine | -6.9 to -10.4 |

Source: Journal of Advanced Zoology. jazindia.com

Understanding the specific interactions between a ligand and its protein target is fundamental to rational drug design. core.ac.ukosdd.net Computational analysis allows for a detailed examination of the binding mode, identifying key amino acid residues and the types of non-covalent interactions involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. rcsb.org

For this compound derivatives, protein-ligand interaction analysis reveals how the chlorobenzofuran scaffold and its various substituents fit into the binding pocket of a target protein. jazindia.com The halogen atom, in this case, chlorine, can participate in halogen bonding—an attractive interaction between an electrophilic halogen and a nucleophilic site—which can significantly enhance binding affinity. nih.gov Docking studies demonstrate that derivatives can form stable complexes with their target proteins, often through a combination of hydrogen bonds and hydrophobic interactions, validating their potential as inhibitors. frontiersin.org Tools like Full Interaction Maps (FIMs) can further elucidate the interaction landscape, showing preferred locations for hydrogen bond donors, acceptors, and hydrophobic groups around the ligand. cam.ac.uk

The efficacy of a drug candidate is highly dependent on the characteristics of its binding site on the target protein.

Tubulin Colchicine Site: Tubulin is a crucial protein involved in cell division, making it a prime target for anticancer drugs. mdpi.comnih.gov Many compounds disrupt microtubule dynamics by binding to tubulin at specific locations, one of the most important being the colchicine-binding site (CBS). frontiersin.orgmdpi.com The CBS is located at the interface between the α- and β-tubulin subunits and is a relatively hydrophobic pocket. mdpi.comresearchgate.net It is composed of several key structural elements, including helix H7 and loop T7 in β-tubulin. mdpi.com Colchicine itself binds with its A ring anchored deep within the site, interacting with residues like Cysβ241, while its C ring interacts with residues in the α-tubulin subunit. mdpi.com Molecular modeling has shown that the CBS can be divided into sub-pockets, and the way a ligand occupies these zones determines its inhibitory activity. researchgate.netnih.gov Docking studies of benzofuran derivatives often target the CBS, aiming to design molecules that can effectively occupy this site and inhibit tubulin polymerization, thereby arresting cancer cell proliferation. frontiersin.org

Serum Albumins: Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is known to bind and transport a wide variety of molecules, including many drugs. nih.govnasa.gov The binding of a drug to HSA affects its pharmacokinetic profile. HSA has several major drug-binding sites, often referred to as Sudlow's sites I and II, located in subdomains IIA and IIIA, respectively. nasa.govpan.olsztyn.pl These sites are also hotspots for binding fatty acids. nih.gov Site I, also known as the warfarin-binding site, and Site II, the diazepam-binding site, are characterized by distinct pockets that can accommodate various ligands. nih.govbiorxiv.org Characterizing the interaction of this compound derivatives with these sites is important to predict how they will be transported and distributed in the body, which is a critical aspect of their development as potential drugs.

Protein-Ligand Interaction Analysis

Advanced Quantum Chemical Calculations for this compound Systems

Quantum chemical calculations provide a fundamental understanding of the electronic properties and reactivity of molecules. These methods are essential for studying systems where classical mechanics fail, offering precise information on molecular structure, energy, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.orgscispace.com It calculates the total energy of a system based on its electron density, which is a simpler variable than the complex many-electron wavefunction. wikipedia.orgscispace.com DFT is employed to determine optimized geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity. researchgate.netfrontiersin.org

In the context of chlorobenzofurans, DFT has been used to investigate their formation mechanisms, for example, during the combustion of chlorinated precursors like 1,3-dichloropropene. researchgate.netfigshare.com Such studies elucidate the detailed reaction pathways, identifying key intermediates and transition states. researchgate.net For instance, research has shown that the formation of chlorobenzofuran can proceed through the oxidation of phenylvinyl radical intermediates followed by ring closure. figshare.com The M06-2X functional is one of the methods that has demonstrated accuracy for combustion and thermochemical calculations in this context. researchgate.net These calculations are crucial for understanding and potentially mitigating the formation of toxic compounds in high-temperature environments. figshare.comresearchgate.net

Quantum chemical calculations are instrumental in deriving key thermochemical and kinetic parameters that define a chemical reaction. nih.gov This includes calculating enthalpies (ΔH°), Gibbs free energies (ΔG°), and entropies (ΔS°) of reaction, as well as activation energies (Ea) that govern the reaction rate. nih.gov

For the formation of chlorobenzofuran, composite methods like G3MP2B3 have been used alongside DFT to obtain reliable reaction and activation enthalpies. researchgate.net These calculations allow for a detailed kinetic analysis of the reaction pathways. researchgate.net For example, studies have determined the rate-limiting steps and activation free energies for the cyclization reactions that lead to the benzofuran ring system. researchgate.net This information is vital for predicting the feasibility and rate of formation of chlorobenzofuran under different temperature conditions. researchgate.netnih.gov

Table 2: Sample Calculated Thermochemical Parameters for Benzofuran Formation Pathway This table is interactive. Click on headers to explore the data.

| Parameter | Description | Value (Method) |

|---|---|---|

| ΔG‡ | Activation Free Energy | 137.7 kJ/mol (G3MP2B3) |

| ΔatH298K | Standard Enthalpy of Atomization | Varies per intermediate (G3MP2B3) |

Source: International Journal of Quantum Chemistry. researchgate.netresearchgate.net

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds, and their relative energies. libretexts.org This analysis is performed by mapping the potential energy surface (PES), which represents the energy of a molecule as a function of its geometric parameters, such as dihedral angles. auremn.org.brresearchgate.net

For flexible molecules, identifying the low-energy conformations is crucial as these are the most populated and biologically relevant structures. soton.ac.uk The PES is constructed by systematically changing key dihedral angles and calculating the energy at each point, often using methods like DFT. auremn.org.brresearchgate.net The resulting map reveals the energy minima, corresponding to stable conformers, and the energy barriers (transition states) between them. researchgate.netresearchgate.net In the study of this compound derivatives, conformational analysis helps to understand how the molecule's three-dimensional shape influences its ability to fit into a protein's binding site. For reactions involving chlorobenzofuran, mapping the PES of reaction intermediates and transition states is essential for understanding the mechanistic details and predicting the reaction outcomes. researchgate.netauremn.org.br

Thermochemical and Kinetic Parameter Derivation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wiley.comresearchgate.net These models are instrumental in drug discovery and materials science for predicting the behavior of new compounds. researchgate.netglobalresearchonline.net The fundamental principle is that the properties of a chemical are determined by its molecular structure. mdpi.com

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. wiley.comresearchgate.net For chlorobenzofurans, a wide array of descriptors can be calculated, including:

Constitutional descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Geometrical descriptors (3D): These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. researchgate.netnih.gov

The selection of relevant descriptors is a critical step to avoid overfitting and to build a robust model. youtube.com Various statistical methods, such as genetic algorithms and stepwise regression, are employed to identify the most significant descriptors that correlate with the activity or property of interest. youtube.comeurjchem.comresearchgate.net For instance, in a study of benzofuran derivatives, descriptors like the energy of the LUMO, molar refractivity, and aqueous solubility were found to be significantly correlated with their biological inhibitory activity. researchgate.net

Table 1: Examples of Molecular Descriptors Used in Benzofuran Research researchgate.netnih.govresearchgate.net

| Descriptor Type | Examples |

| Physicochemical | Molar Weight (MW), Molar Refractivity (MR), logP (octanol-water partition coefficient) |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment (μ), Electrophilicity Index (ω) |

| Topological | Topological Polar Surface Area (TPSA), Topological Volume |

| Quantum-Chemical | Atomic Charges (e.g., qC2, qC8), Refractive Index (n) |

Once the descriptors are selected, a mathematical model is developed to establish a relationship between these descriptors and the target property. Multiple Linear Regression (MLR) is a common technique used to create a linear equation. eurjchem.comresearchgate.net More advanced, non-linear methods like support vector machines and neural networks are also utilized. nih.govfrontiersin.org

The predictive power and robustness of the developed QSAR/QSPR model must be rigorously validated. eurjchem.com This is typically done through:

Internal validation: Techniques like leave-one-out (LOO) and leave-many-out (LMO) cross-validation are used to assess the model's stability and internal consistency. eurjchem.comresearchgate.net The quality of the model is often judged by the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). eurjchem.comresearchgate.net

External validation: The model's ability to predict the activity of new, unseen compounds is tested using an external set of molecules that were not used in the model development. eurjchem.com The predictive R-squared (R²ext) is a key metric here. eurjchem.comresearchgate.net

A study on benzofuran and indole (B1671886) derivatives developed a QSAR model with high statistical significance, indicated by an R² of 0.9328, a Q²LOO of 0.9212, and an R²ext of 0.929, demonstrating its robustness and good predictive power. eurjchem.comresearchgate.net

Table 2: Statistical Parameters for QSAR Model Validation eurjchem.comresearchgate.netmdpi.com

| Parameter | Description | Good Value |

| R² (Coefficient of determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | Measures the predictive ability of the model for internal validation. | > 0.5 |

| R²ext (External validation R²) | Measures the predictive ability of the model for an external test set. | > 0.5 |

| F-statistic | Tests the overall significance of the regression model. | High value |

| s (Standard deviation of the regression) | Measures the dispersion of the data points around the regression line. | Low value |

Validated QSAR models serve as powerful tools for the in silico (computer-based) prediction of the biological activities of novel compounds, including this compound derivatives. globalresearchonline.net This approach allows for the rapid and cost-effective screening of large virtual libraries of compounds to identify potential candidates for further experimental investigation. researchgate.net

For example, QSAR models have been used to predict the anticancer activity of benzofuran derivatives. eurjchem.comresearchgate.netjazindia.com By inputting the calculated descriptors of a new derivative into the validated QSAR equation, its biological activity (e.g., pIC50) can be estimated. eurjchem.com This predictive capability is crucial for guiding the synthesis of new molecules with enhanced desired activities. researchgate.net In one study, in silico docking studies of novel synthesized benzofuran derivatives, derived from (this compound-3-yl)hydrazine, were conducted to estimate their anticancer potential based on binding energy. jazindia.com

The probability of a compound being active is often expressed as Pa, while the probability of it being inactive is Pi. A compound is considered to have a possible activity if Pa > Pi. way2drug.com

Predictive Model Development and Validation

Comparative In Silico Studies of Benzofuran Derivatives

Computational methods also facilitate comparative studies of different benzofuran derivatives to understand how structural modifications influence their properties and biological activities. By comparing the QSAR models, molecular fields (in 3D-QSAR), and docking poses of various derivatives, researchers can identify key structural features that are either beneficial or detrimental to a specific activity. researchgate.netnih.gov

For instance, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity. researchgate.netnih.gov A comparative study on benzofuran derivatives as LSD1 inhibitors used CoMFA and CoMSIA to establish reliable 3D-QSAR models, which can effectively predict the biological activity of new molecules. researchgate.net

In a study comparing two 4-nitrophenyl-functionalized benzofurans, one with a single furan (B31954) ring and another with two, molecular docking predicted that the monofuran derivative would be housed within the protein structure, while the difuran derivative would bind to the surface with lower affinity. nih.gov These computational predictions were subsequently confirmed by experimental fluorescence spectroscopy. nih.gov Such comparative in silico studies are invaluable for rational drug design and the optimization of lead compounds.

Spectroscopic Characterization Techniques for 7 Chlorobenzofuran and Its Analogues

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. nasa.gov Organic molecules absorb infrared radiation, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds present. vscht.cz An IR spectrum, typically plotted as percent transmittance against wavenumber (cm⁻¹), provides a unique "fingerprint" of a molecule, with characteristic absorption bands indicating the presence of specific functional groups. specac.com

For a compound like 7-Chlorobenzofuran, the IR spectrum would be expected to display absorptions characteristic of its aromatic and heterocyclic structure. Key expected absorptions include:

Aromatic C-H stretching: Weak to medium bands are expected in the region of 3100-3000 cm⁻¹. vscht.czlibretexts.org

Aromatic C=C stretching: A series of absorptions, often of variable intensity, are anticipated in the 1600-1450 cm⁻¹ region, which are characteristic of the benzene (B151609) and furan (B31954) rings. vscht.czlibretexts.org

C-O-C stretching: The ether linkage within the furan ring will likely produce a strong, sharp absorption band in the 1250-1050 cm⁻¹ range. specac.com

C-Cl stretching: The carbon-chlorine bond is expected to show a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Characteristic IR Absorption Ranges for Functional Groups in this compound.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Bond Vibration |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-O-C (ether) | 1250-1050 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of organic molecules, including this compound and its analogues. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.netscielo.br

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, each chemically non-equivalent proton will produce a distinct signal. The chemical shift (δ) of each signal, measured in parts per million (ppm), indicates the electronic environment of the proton. Protons attached to the aromatic and furan rings are expected to resonate in the downfield region, typically between δ 6.5 and 8.0 ppm. The splitting pattern (multiplicity) of each signal, governed by the number of neighboring protons, provides crucial information about the connectivity of the atoms. For instance, a doublet would indicate one neighboring proton, while a triplet would suggest two.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, attached to an electronegative atom). The carbon atoms of the benzofuran (B130515) core are expected to appear in the aromatic region of the spectrum, generally between δ 100 and 160 ppm.

2D NMR Techniques: For more complex analogues or to unambiguously assign all signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.netscielo.org.mxmdpi.com

COSY experiments reveal correlations between protons that are coupled to each other (typically on adjacent carbons). mdpi.com

HSQC spectra correlate directly bonded proton and carbon atoms. researchgate.net

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular structure. scielo.org.mxmdpi.com

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound.

| Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | ~7.6 | ~145 |

| 3 | ~6.8 | ~107 |

| 3a | - | ~128 |

| 4 | ~7.3 | ~122 |

| 5 | ~7.2 | ~121 |

| 6 | ~7.4 | ~125 |

| 7 | - | ~115 |

Note: These are estimated values and actual experimental data may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Mass Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry (MS). wikipedia.orgchemyx.com This hyphenated technique is essential for confirming the purity and molecular mass of synthesized compounds like this compound. mst.or.jp

In an LC-MS analysis, the sample is first injected into an HPLC system, where individual components of the mixture are separated based on their interactions with the stationary and mobile phases. mst.or.jp The separated components then enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov

For this compound (C₈H₅ClO), the mass spectrometer would be expected to detect a molecular ion peak corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion, with two peaks separated by two mass units and with a relative intensity of about 3:1. This isotopic signature provides strong evidence for the presence of a chlorine atom in the molecule.

LC-MS is also highly effective for assessing the purity of a sample. mst.or.jp The chromatogram from the LC component will show a single major peak if the compound is pure. Any impurities will appear as separate peaks, which can then be analyzed by the mass spectrometer to help identify their structures. The high sensitivity of modern LC-MS systems allows for the detection of even trace-level impurities. lcms.cz

Circular Dichroism (CD) Spectroscopy for Chirality and Biomolecular Interactions

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orgwikipedia.org While this compound itself is achiral, CD spectroscopy becomes a crucial tool for studying its chiral analogues or its interactions with chiral biomolecules such as proteins and DNA. nih.govharvard.edu

When an achiral molecule like a chlorobenzofuran derivative binds to a chiral macromolecule, it can exhibit an induced CD signal. nih.gov This induced CD spectrum provides valuable information about the binding event and the conformation of the small molecule in the bound state. For instance, if a chlorobenzofuran analogue is designed to interact with DNA, changes in the DNA's CD spectrum upon binding can indicate the mode of interaction (e.g., intercalation or groove binding). nih.gov

Furthermore, if chiral derivatives of this compound are synthesized, CD spectroscopy can be used to:

Determine the absolute configuration of the chiral centers by comparing the experimental CD spectrum with theoretical calculations or with the spectra of known compounds.

Study conformational changes in the molecule.

Investigate enantiomeric purity.

The technique is particularly powerful for studying the secondary structure of proteins and how it might be altered by the binding of a small molecule ligand. harvard.edumdpi.com

Comprehensive Spectroscopic Fingerprinting of Chlorobenzofuran Systems

A comprehensive spectroscopic fingerprint of a chlorobenzofuran system involves the combined use of multiple spectroscopic techniques to create a detailed and unique profile of the compound. researchgate.net This "fingerprinting" approach goes beyond simple identification and provides a holistic characterization of the molecule's structure and properties. nasa.govmdpi.com

The process integrates data from:

IR spectroscopy , which identifies the key functional groups. researchgate.net

¹H and ¹³C NMR spectroscopy (including 2D techniques) , which provides the complete covalent structure and stereochemistry. researchgate.net

Mass spectrometry (often via LC-MS) , which confirms the molecular weight and elemental composition (through high-resolution mass spectrometry).

UV-Vis spectroscopy , which provides information about the electronic transitions within the conjugated π-system of the benzofuran core.

By combining these techniques, a highly specific and reliable spectroscopic fingerprint is generated. This is particularly important for quality control in chemical synthesis and for the unambiguous identification of novel chlorobenzofuran analogues. researchgate.net In the context of systems with multiple related compounds, pattern recognition and chemometric methods can be applied to the spectroscopic data to differentiate between various analogues and to identify subtle structural variations. This multi-technique approach ensures the highest level of confidence in the structural characterization of chlorobenzofuran systems. rothamsted.ac.uk

Biological Activity Profiling of 7 Chlorobenzofuran Derivatives

Antimicrobial Properties

The antimicrobial capacity of 7-chlorobenzofuran derivatives has been explored against various pathogens, including bacteria and fungi. The presence and position of the chlorine atom on the benzofuran (B130515) ring are critical determinants of the compound's antimicrobial spectrum and potency. nih.govrsc.org

Several studies have demonstrated the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, 5-Bromo-7-chlorobenzofuran (B1377258) has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli. Similarly, another derivative, 6-Chloro-1-benzofuran-7-carbaldehyde, also exhibited significant inhibition against these two bacterial strains. Research into a broader class of halogenated benzofurans found that one compound showed moderate activity against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. researchgate.net The introduction of an electron-withdrawing substituent, such as chlorine, at the C-7 position of related heterocyclic structures has been noted to enhance antibacterial potential. rsc.org

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 5-Bromo-7-chlorobenzofuran | Staphylococcus aureus | 32 µg/mL | |

| 5-Bromo-7-chlorobenzofuran | Escherichia coli | 64 µg/mL | |

| 6-Chloro-1-benzofuran-7-carbaldehyde | Staphylococcus aureus | 15-30 µg/mL | |

| 6-Chloro-1-benzofuran-7-carbaldehyde | Escherichia coli | 15-30 µg/mL |

The antifungal potential of this class of compounds has also been documented, particularly against Candida albicans, a common fungal pathogen. Research has shown that 5-Bromo-7-chlorobenzofuran is effective against C. albicans, exhibiting a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. Furthermore, a series of new derivatives synthesized from (this compound-3-yl)hydrazine produced compounds (specifically M5i, M5k, M5l) that demonstrated significant activity against C. albicans at a concentration of 25 µg/mL. cuestionesdefisioterapia.com The broader class of benzofuran derivatives is recognized for its antifungal properties, with various structural modifications influencing the level of activity. rsc.org For example, complex derivatives containing a 7-chloro substitution, such as certain 6-fluoro-4-(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles, have been specifically evaluated for their in vitro antifungal action against C. albicans strains. researchgate.net

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 5-Bromo-7-chlorobenzofuran | Candida albicans | 16 µg/mL | |

| Derivatives M5i, M5k, M5l (from this compound-3-yl hydrazine) | Candida albicans | 25 µg/mL | cuestionesdefisioterapia.com |

The benzofuran scaffold is generally recognized as possessing a wide array of biological activities, including antiviral potential against pathogens like the Human Immunodeficiency Virus (HIV). mdpi.comrsc.org While the broader class of benzofuran derivatives has shown promise, specific studies focusing on the anti-HIV activity of this compound derivatives are less common. Research into related structures, such as 3-chlorobenzofuran (B1601996) derivatives, has been conducted; however, the tested compounds in one such study did not exhibit specific antiviral activity. tandfonline.comtandfonline.com Further investigation is required to fully elucidate the antiviral potential of this compound derivatives and the structural features necessary for potent activity.

Antifungal Activities (e.g., against Candida albicans)

Anticancer and Antitumor Potentials

The development of novel anticancer agents is a significant area of research, and halogenated benzofurans have emerged as a promising class of compounds with cytotoxic activity. mdpi.comnih.gov The inclusion of a chlorine atom in the benzofuran ring has been shown to substantially augment its anticancer properties. nih.gov

Derivatives of this compound have been evaluated for their ability to inhibit the growth of various human cancer cell lines. In one study, a series of ten novel benzofuran derivatives were synthesized from (this compound-3-yl)hydrazine and subjected to in-silico molecular docking to assess their anticancer potential. jazindia.com Another study evaluated methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (a compound with a chloro substituent) against a panel of seven cancer cell lines. mdpi.com This compound was most cytotoxic against the A549 lung cancer cell line and moderately so against the HepG2 liver cancer cell line. mdpi.com Similarly, 5-chlorobenzofuran-2-carboxamide (B3262294) derivatives have also been assessed, showing antiproliferative effects against lung, breast, pancreatic, and colon cancer cell lines. doi.org

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | IC50: 6.3 ± 2.5 μM | mdpi.com |

| HepG2 (Liver) | IC50: 11 ± 3.2 μM | mdpi.com | |

| 5-chloro-3-ethylbenzofuran-2-phenethylcarboxamide (4-dimethylamino derivative 7) | Mean of 4 cell lines* | Mean GI50: 5.37 μM | doi.org |

*Cell lines tested were A549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon).

To understand the mechanisms behind their anticancer effects, researchers have investigated the molecular targets of this compound derivatives.

STAT3 Inhibitors: The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key target in cancer therapy due to its role in promoting cell proliferation and survival. nih.govmdpi.com A series of 2-acetyl-7-phenylamino benzofuran derivatives have been identified as STAT3 inhibitors. nih.gov One compound from this series, C6, was found to be a potent inhibitor of STAT3 activation (at Tyr705) and displayed strong anti-proliferation activity against MDA-MB-468 breast cancer cells with an IC50 of 0.16 μM. nih.gov Mechanistic studies showed that this compound induced G2/M cycle arrest and apoptosis in a concentration-dependent manner. nih.gov

Tubulin Polymerization: Microtubules are another critical target for anticancer drugs, as their disruption can lead to cell cycle arrest and cell death. mdpi.com While some benzofuran derivatives are known to inhibit tubulin polymerization, this does not appear to be the primary mechanism for all chloro-derivatives. mdpi.com For example, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate was found to have only a minimal effect on tubulin polymerization, suggesting its antiproliferative action occurs through other molecular pathways. mdpi.com Other research on related benzofuran structures has indicated that moving a substituent from the C-6 to the C-7 position can lead to a reduction in tubulin inhibition potency, suggesting that the 7-substitution pattern may not be optimal for this specific mechanism of action. nih.gov

Induction of Apoptotic Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for anticancer agents. Several derivatives of the this compound scaffold have been investigated for their ability to trigger this process in cancer cells. The mode of action often involves the activation of key proteins in the apoptotic cascade, such as caspases.

Research into 5-chlorobenzofuran-2-carboxamide derivatives has shown significant potential in this area. While not containing the 7-chloro substitution, the presence of a chloro group on the benzofuran ring is a key structural feature. In a study using the MCF-7 breast cancer cell line, certain 5-chlorobenzofuran-2-carboxamide derivatives were found to increase the levels of active caspase-3 by four to eight times compared to control cells. univ-smb.fr Specifically, the most active compounds, 15 and 21 , not only induced caspase-3 but also increased the levels of caspase-8 and caspase-9, suggesting the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. univ-smb.fr Further investigation revealed that these compounds promoted the expression of the pro-apoptotic protein Bax, decreased the levels of the anti-apoptotic protein Bcl-2, and led to an overexpression of Cytochrome C in MCF-7 cells. univ-smb.fr

Another study focused on methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7 ), which contains a chloro-substituted benzofuran ring. This compound was observed to significantly increase the activity of caspase-3/7 in both HepG2 (liver cancer) and A549 (lung cancer) cells, indicating that it induces apoptosis in a caspase-dependent manner. mdpi.com The cytotoxic effects of 5-bromo-7-chlorobenzofuran have also been attributed to its ability to induce apoptosis through mitochondrial pathways and caspase activation in various cancer cell lines.

A separate benzofuran derivative, BL-038 , was shown to induce apoptosis in human chondrosarcoma cells. mdpi.com Its mechanism involves the intrinsic mitochondria-mediated pathway, leading to the release of cytochrome c, activation of caspase-9 and caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP). mdpi.com

Table 1: Apoptotic Activity of Selected Benzofuran Derivatives

| Compound | Cancer Cell Line | Key Findings | Citations |

|---|---|---|---|

| Compounds 15 & 21 (5-chlorobenzofuran-2-carboxamides) | MCF-7 (Breast) | Increased active caspase-3, -8, and -9; induced Bax; down-regulated Bcl-2. | univ-smb.fr |

| Compound 7 (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) | HepG2 (Liver), A549 (Lung) | Significantly increased caspase-3/7 activity. | mdpi.com |

| 5-Bromo-7-chlorobenzofuran | Various | Induces apoptosis via mitochondrial pathways and caspase activation. |

| BL-038 | Chondrosarcoma | Mediated by intrinsic mitochondrial pathway, activating caspase-9 and -3. | mdpi.com |

Anti-inflammatory and Analgesic Effects

Benzofuran derivatives are recognized for a wide range of biological activities, including anti-inflammatory and analgesic effects. cuestionesdefisioterapia.comrsc.org The mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. nih.gov

Studies on various heterocyclic compounds containing the benzofuran moiety have demonstrated these properties. For instance, a series of coumarinyl ethers incorporating benzofuranyl structures were synthesized and tested for analgesic and anti-inflammatory activity. nih.gov The results indicated that the cyclization to form benzofurans enhanced both the analgesic and anti-inflammatory properties of the parent compounds. nih.gov Similarly, certain quinazoline (B50416) derivatives have been screened for these effects, with some compounds showing a good activity profile against both pain and inflammation. japsonline.com

While direct studies focusing exclusively on this compound are limited in this specific context, the broader class of benzofuran derivatives has shown promise. cuestionesdefisioterapia.commdpi.com The inclusion of the benzofuran scaffold is often a deliberate strategy in the design of new molecules with potential anti-inflammatory and pain-reducing capabilities. nih.govrjeid.com

Neuroprotective Capabilities

Benzofuran derivatives have shown potential in the treatment of neurodegenerative disorders and may offer neuroprotective functions in brain-related disorders. mdpi.com Research has explored their efficacy in models related to Alzheimer's and Parkinson's diseases. mdpi.com

A study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives evaluated their neuroprotective effects against NMDA-induced excitotoxicity in primary cultured rat cortical neuronal cells. nih.gov Although these compounds feature a methoxy (B1213986) group at the 7-position instead of a chloro group, the study highlights the potential of substitutions at this position to influence neuroactivity. Nine of the synthesized derivatives provided considerable protection against neuronal cell damage. nih.gov This suggests that the benzofuran-2-carboxamide (B1298429) scaffold is a promising starting point for developing neuroprotective agents. nih.gov

Furthermore, adenosine (B11128) A2A receptor antagonists are known to be useful for treating conditions like cerebral ischemic disorders, and certain benzofuran derivatives have been developed for this purpose, indicating a role in protecting the brain from ischemic damage. google.com

Antioxidant Activities

The benzofuran core is a structural feature of compounds known to possess antioxidant properties. nih.govnih.gov This activity is often attributed to the molecule's ability to scavenge free radicals, thereby protecting cells from oxidative stress. mdpi.comnih.gov

In one study, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their antioxidant potential. nih.gov The antioxidant activities were measured by their capacity to inhibit lipid peroxidation (LPO) in rat brain homogenates and to scavenge stable DPPH free radicals. nih.gov Among the tested compounds, derivative 1j demonstrated moderate to significant antioxidant effects, achieving 62% inhibition of LPO and 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. nih.gov

Other research has also confirmed the antioxidant potential of various benzofuran derivatives. mdpi.comnih.gov For instance, a study on new 7-chloroisatin (B1582877) derivatives, which were synthesized and evaluated for their antioxidant activity using total antioxidant capacity and DPPH scavenging methods, found that all tested compounds exhibited noteworthy to excellent activity. One compound from this study showed commendable performance as an antioxidant agent in in vivo tests on rats. This highlights that chloro-substituted heterocyclic compounds can be effective antioxidants.

Table 2: Antioxidant Activity of Selected Benzofuran Derivatives

| Compound/Derivative Series | Assay | Key Findings | Citations |

|---|---|---|---|

| Compound 1j (7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide) | LPO & DPPH | 62% inhibition of lipid peroxidation; 23.5% inhibition of DPPH radicals. | nih.gov |

| 7-Chloroisatin Derivatives | Total Antioxidant Capacity, DPPH | All compounds showed noteworthy to excellent antioxidant activity. | |

Miscellaneous Pharmacological Properties (e.g., Antidepressant, Antipsychotic, Anticonvulsant)

The structural framework of benzofuran is present in molecules exhibiting a wide array of pharmacological effects, including antidepressant, antipsychotic, and anticonvulsant activities. cuestionesdefisioterapia.comresearchgate.netnih.gov

Anticonvulsant Activity: Benzofuran derivatives have been reported to possess anticonvulsant properties. cuestionesdefisioterapia.comrsc.org Studies on pyrazoline derivatives containing a furan (B31954) ring, a component of the benzofuran structure, have shown protective effects in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) tests in mice. nih.gov This suggests that the furan heterocycle is a key pharmacophore for this activity.

Antidepressant and Antipsychotic Activity: The benzofuran scaffold is also explored for its potential in developing antidepressant and antipsychotic agents. researchgate.netnih.gov Certain benzofuran derivatives have shown potential as adenosine A2A receptor antagonists, a mechanism relevant to treating depression and anxiety disorders. google.com The structural versatility of the benzofuran nucleus allows for modifications that can target various receptors and pathways in the central nervous system implicated in mood and psychotic disorders. nih.gov

Structure Activity Relationship Sar Investigations of 7 Chlorobenzofuran Derivatives

Impact of Substituent Position and Nature on Biological Activities

The introduction of halogen atoms, such as chlorine, fluorine, and bromine, into the benzofuran (B130515) structure is a common strategy to enhance biological activity. nih.govmdpi.com This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and nucleophilic sites in a biological target, thereby improving binding affinity. nih.gov

The position of the halogen is a critical determinant of its effect. nih.gov For instance, in a series of amiloride-benzofuran derivatives designed as urokinase-type plasminogen activator (uPA) inhibitors, the addition of a fluorine atom at the 4-position of the 2-benzofuranyl group resulted in a twofold increase in potency. nih.gov Conversely, studies on A2B adenosine (B11128) receptor antagonists showed that while monohalogenation (F, Cl, Br) at position 8 of a related tricyclic system produced potent ligands, halogenation at position 7 resulted in a size-dependent decrease in affinity. nih.gov

Research on 2-salicyloylbenzofurans demonstrated that having bromine atoms on the benzofuran moiety was crucial for antibacterial activity; replacing these bromines with other substituents led to a decrease in bioactivity. mdpi.com However, in other cases, direct halogen substitution on the benzofuran or an attached benzene (B151609) ring did not increase cytotoxic activity, whereas introducing bromine onto a methyl or acetyl group attached to the benzofuran system did enhance cytotoxicity. mdpi.com The chlorine at the 7-position of the core structure is noted to potentially enhance electrophilic reactivity compared to fluorine or methyl groups, which can impact interactions with drug targets.

Table 1: Impact of Halogen Substituents on the Biological Activity of Benzofuran Derivatives

| Parent Compound/Series | Halogen Substituent & Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Amiloride-benzofuran derivatives | Fluorine at C4 of 2-benzofuranyl | 2-fold increase in uPA inhibitory potency. nih.gov | nih.gov |

| Tricyclic A2B Adenosine Receptor Antagonists | F, Cl, or Br at C8 | Produced potent A2BAR ligands. nih.gov | nih.gov |

| Tricyclic A2B Adenosine Receptor Antagonists | F, Cl, or Br at C7 | Halogen-size-dependent decay in affinity. nih.gov | nih.gov |

| 2-Salicyloylbenzofurans | Bromine atoms at C5 and C7 | Essential for antibacterial activity. mdpi.com | mdpi.com |

The electronic properties of substituents significantly alter the reactivity and biological profile of the benzofuran scaffold. studypug.com Electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups, decrease the electron density of the aromatic ring. lasalle.edusaskoer.ca In contrast, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and alkyl groups, increase the ring's electron density. lasalle.edusaskoer.ca

SAR studies have shown that the addition of both EWGs (e.g., -Cl, -F, -NO2) and EDGs (e.g., -CH3, -OCH3) can enhance electronic properties, lipophilicity, and receptor-binding affinities. researchgate.net For example, in the development of antimicrobial agents, it was found that EWGs on an attached aromatic ring, particularly at the para-position, led to potent activity. rsc.org In the synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acids, derivatives with EWGs like chlorine and bromine, and EDGs like methoxy, were successfully created, indicating the versatility of these substitutions in generating diverse chemical libraries. beilstein-journals.org The methylenedioxy group itself, often considered an EDG, is noted in other molecular systems to be fundamental for cytotoxic activity. beilstein-journals.org

The incorporation of alkyl and aryl groups can have a substantial impact on the biological activity of 7-chlorobenzofuran derivatives, primarily by influencing the compound's steric profile and lipophilicity.

In a series of 5-chlorobenzofuran-2-carboxamides, derivatives with a 3-ethyl group showed superior antiproliferative activity compared to their 3-methyl counterparts. doi.org Similarly, the introduction of a methyl group at the C-3 position of other benzofuran series led to a significant increase in antiproliferative effects. mdpi.com The nature of an attached aryl ring and its substitution pattern is also critical. Studies on 2-arylbenzofurans revealed that the substitution pattern of the aryl moiety at the C-2 position significantly influences NF-κB inhibition. nih.gov For instance, comparing a 2-arylbenzofuran with a 4-fluorophenyl group (EWG) to one with a 4-methoxyphenyl (B3050149) group (EDG) showed distinct activity profiles. nih.gov

Table 2: Influence of Alkyl and Aryl Substituents on Anticancer Activity

| Compound Series | Substituent Comparison | Finding | Reference |

|---|---|---|---|

| 5-Chlorobenzofuran-2-carboxamides | 3-Ethyl vs. 3-Methyl | Ethyl derivatives showed superior antiproliferative activity. doi.org | doi.org |

| Benzofuran derivatives | Unsubstituted vs. C3-Methyl | Introduction of a methyl group at C3 significantly increased antiproliferative activity. mdpi.com | mdpi.com |

Fusing the benzofuran core with other heterocyclic ring systems is a powerful strategy for developing novel compounds with enhanced biological properties. nih.govresearchgate.net Such hybrid molecules can interact with multiple biological targets or present a unique conformation that improves binding affinity.

Research has highlighted that substitutions with heterocyclic rings like triazole, piperazine, and imidazole (B134444) at the C-2 position of benzofuran can result in potent cytotoxic agents. nih.gov Similarly, fusing benzofuran with other heterocycles like quinoline (B57606) has been explored. The synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives created a novel, complex scaffold with potential bioactivity. beilstein-journals.org Angularly fused systems incorporating coumarin (B35378) and pyridine (B92270) rings with benzofuran have also been reported as effective antimicrobial agents. rsc.org The hybridization of benzofuran with scaffolds like pyrazole (B372694) and thiadiazole is also noted to significantly improve bioactivity, underscoring the value of this approach in drug discovery. researchgate.net

Role of Alkyl and Aryl Moieties

Positional Isomerism and Bioactivity Modulation

The specific placement of a substituent on the benzofuran ring or any of its appended moieties can drastically alter biological activity. nih.gov This phenomenon, known as positional isomerism, is a key consideration in SAR studies. Even a minor shift in a substituent's position can change the molecule's three-dimensional shape and electronic distribution, leading to a different interaction with its biological target. pageplace.de

For example, SAR studies on antimicrobial benzofuran derivatives revealed that substitution at the ortho position of the benzofuran ring and the para position of an attached aryl ring were key for enhanced activity. rsc.org The critical nature of substituent placement was also demonstrated in a series of A2B adenosine receptor antagonists, where halogenation at position 8 of the core scaffold was beneficial for affinity, while halogenation at the adjacent position 7 was detrimental. nih.gov The comparison between different positional isomers, such as 7-Bromo-1-benzofuran-5-carboxylic acid and 7-Bromo-5-chlorobenzofuran-2-carboxylic acid, highlights how the relative positions of the bromine, chlorine, and carboxylic acid groups create distinct chemical entities with different potential biological profiles.

Computational Approaches to SAR Elucidation (e.g., CoMFA, CoMSIA)

To better understand and predict the structure-activity relationships of benzofuran derivatives, computational methods are increasingly employed. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools in this domain. researchgate.netfrontiersin.orgnih.gov

These methods generate 3D models that correlate the structural features of a series of compounds with their biological activities. frontiersin.orgnih.gov CoMFA calculates steric and electrostatic fields, while CoMSIA provides a more detailed analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.comnih.gov The resulting 3D contour maps visualize regions where modifications to the molecule are likely to increase or decrease activity. frontiersin.org

For various benzofuran series, these studies have successfully built reliable models to predict biological activity. researchgate.net For instance, 3D-QSAR studies on benzofuran-pyrazole derivatives identified that steric, electrostatic, and hydrogen bond acceptor fields played a key role in their antimalarial activity. researchgate.net Similarly, for benzofuran-based acetylcholinesterase inhibitors, CoMFA and CoMSIA models revealed the favorable interaction zones, helping to design novel, more potent compounds. frontiersin.org These computational approaches support experimental findings and provide a rational basis for the design of new this compound derivatives with improved therapeutic properties. acs.org

Elucidating Ligand-Protein Binding Interactions in SAR Context

Understanding the specific interactions between a ligand and its target protein is fundamental to deciphering the Structure-Activity Relationship (SAR) and guiding rational drug design. For this compound derivatives, a variety of biophysical and computational techniques are employed to elucidate these binding events at a molecular level. These methods reveal how substituents on the benzofuran scaffold, particularly the chlorine atom at the 7-position, influence binding affinity and selectivity for a protein target. nih.gov The primary techniques include computational modeling, such as molecular docking, and experimental methods like X-ray crystallography and spectroscopic analysis. tandfonline.comnih.govnih.gov

Molecular Docking and Computational Modeling

Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. usm.my This method models the interactions between the small molecule and the protein's binding site, providing insights into the forces driving the association. usm.my For benzofuran derivatives, docking studies have been instrumental in understanding their inhibitory mechanisms against various protein targets, including enzymes and receptors. researchgate.netresearchgate.net

Key interactions frequently identified in docking studies of benzofuran derivatives include:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on both the ligand and the protein. biorxiv.org

Hydrophobic Interactions: Contacts between nonpolar regions, such as the aromatic rings of the benzofuran core and aliphatic or aromatic residues in the protein's binding pocket. biorxiv.org

Halogen Bonds: The chlorine atom at the C7 position can participate in halogen bonding, an attractive interaction between the electrophilic region of the halogen and a nucleophilic site on the protein, which can significantly enhance binding affinity. nih.gov

π-Stacking and Cation-π Interactions: Interactions involving the aromatic system of the benzofuran ring and complementary residues in the protein. biorxiv.org

In one study, a series of benzofuran-aminoquinazoline hybrids were evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR). Molecular docking revealed that these compounds fit well within the EGFR tyrosine kinase binding site, explaining their biological activity. tandfonline.com Similarly, docking studies on 3-chlorobenzofuran (B1601996) derivatives helped to rationalize their antitubercular activity. researchgate.net

Spectroscopic Techniques

Spectroscopic methods provide experimental data on the binding events between ligands and proteins in solution. nih.gov Techniques such as fluorescence spectroscopy and circular dichroism (CD) are particularly useful for characterizing these interactions and determining binding parameters. nih.gov

A study investigating the binding of 4-nitrophenyl-functionalized benzofurans to Bovine Serum Albumin (BSA) utilized these techniques effectively. nih.govmdpi.com Fluorescence quenching experiments were performed to quantify the binding affinity. BSA has intrinsic fluorescence due to its tryptophan residues, and the binding of a ligand can quench this fluorescence. encyclopedia.pub By measuring the change in fluorescence intensity at varying ligand concentrations, the dissociation constant (kD), a measure of binding affinity, can be determined. encyclopedia.pubnih.gov

In this study, two compounds, a benzofuran (BF1) and a benzodifuran (BDF1), were compared. The results, summarized in the table below, showed that the monofuran derivative (BF1) had a significantly higher affinity for BSA than the difuran derivative (BDF1). nih.govencyclopedia.pub

| Compound | Dissociation Constant (kD) (nM) |

| BF1 (Benzofuran derivative) | 28.4 ± 10.1 |

| BDF1 (Benzodifuran derivative) | 142.4 ± 64.6 |

| Data sourced from fluorescence titration experiments with Bovine Serum Albumin (BSA). encyclopedia.pub |

Circular dichroism (CD) spectroscopy was also used to assess changes in the secondary structure of BSA upon ligand binding. The study found that the benzofuran derivatives were able to alter the protein's secondary structure, further confirming the interaction. nih.gov

X-ray Crystallography

X-ray crystallography provides the most detailed, atomic-level view of a ligand-protein complex. libretexts.orgnih.gov By crystallizing the protein with the ligand bound and analyzing the resulting electron density map, researchers can unambiguously determine the precise orientation of the ligand in the binding site and identify all points of contact. nih.govnih.gov This "snapshot" is invaluable for understanding SAR and serves as the gold standard for validating computational models. nih.gov

While specific crystallographic data for this compound itself complexed with a target is not broadly available in general literature, the principles are well-established. For instance, crystallographic studies of other kinase inhibitors have detailed how specific substitutions lead to improved binding. A chloro-substituent, for example, can be visualized fitting into a specific hydrophobic sub-pocket or forming a key halogen bond, thereby rationalizing its contribution to the compound's potency. nih.gov

Applications of 7 Chlorobenzofuran in Advanced Chemical Synthesis

Strategic Building Blocks for Complex Heterocyclic Frameworks

7-Chlorobenzofuran and its derivatives serve as crucial starting materials for the construction of intricate heterocyclic frameworks. The presence of the chlorine atom, along with other potential functional groups, allows for a variety of chemical transformations to build fused ring systems and other complex structures.

For instance, research has shown the synthesis of new benzofuran (B130515) derivatives by reacting (this compound-3-yl)hydrazine with various benzaldehydes. cuestionesdefisioterapia.comcuestionesdefisioterapia.com This reaction leads to the formation of Schiff bases which can be further cyclized to generate more complex heterocyclic systems. researchgate.netresearchgate.net One specific example is the synthesis of 1-(this compound-3-yl)-2-(2-chlorobenzylidene)hydrazine. cuestionesdefisioterapia.com The general synthetic route involves the initial preparation of this compound-3(2H)-one, which is then converted to 3,7-dichlorobenzofuran. cuestionesdefisioterapia.com Subsequent reaction with hydrazine (B178648) hydrate (B1144303) yields the key intermediate, (this compound-3-yl)hydrazine. cuestionesdefisioterapia.comcuestionesdefisioterapia.com

The versatility of the benzofuran core, enhanced by the 7-chloro substituent, makes it a valuable component in the design and synthesis of novel heterocyclic compounds with potential applications in various fields of chemistry.

Precursors in Pharmaceutical and Agrochemical Synthesis

The benzofuran nucleus is a key structural motif in many pharmaceutical and agrochemical agents. acs.orgguidechem.comguidechem.com The targeted introduction of a chlorine atom at the 7-position can significantly impact the biological activity of the resulting compounds. Consequently, this compound and its derivatives are valuable precursors in the synthesis of new therapeutic and crop protection agents.

Derivatives of this compound have been investigated for their potential biological activities. For example, various benzofuran derivatives have been synthesized and evaluated for their antibacterial properties. cuestionesdefisioterapia.comresearchgate.net The synthesis of compounds like 7-chloro-6-fluoro-N-[(1E)-(4-substitutedphenyl)methylidene]-1,3-benzothiazole highlights the utility of the this compound scaffold in creating molecules with potential antimicrobial effects. researchgate.net

The ability to functionalize the benzofuran ring at various positions, facilitated by the presence of the chlorine atom, allows for the fine-tuning of molecular properties to optimize biological efficacy. This makes this compound a significant starting point for the development of new drugs and agrochemicals. guidechem.comguidechem.comlookchem.comlookchem.com

Integration into Novel Organic Materials and Optoelectronic Devices

The unique electronic and photophysical properties of the benzofuran system make it an attractive component for the development of novel organic materials. acs.org The incorporation of a 7-chloro substituent can further modulate these properties, making this compound a useful building block for materials with specific functions, including applications in optoelectronic devices. rsc.orgnisshinbo-microdevices.co.jp

While direct applications of this compound in this area are still emerging, the broader class of benzofuran derivatives has been explored for its potential in organic electronics. The ability to create extended conjugated systems by functionalizing the benzofuran ring is key to developing materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chlorine atom in this compound can serve as a handle for cross-coupling reactions, enabling the synthesis of larger, more complex conjugated molecules with tailored electronic properties.

Regioselective Functionalization in Benzofuran Ring Systems

The chlorine atom at the 7-position of the benzofuran ring directs the regioselectivity of further chemical modifications. This control over the position of subsequent reactions is crucial for the rational design and synthesis of specific target molecules. nih.govworktribe.comnih.govresearchgate.net